REACTION_CXSMILES
|
C[B-](F)(F)[F:3].[K+].[CH3:7][Si:8]([C:11]#[N:12])([CH3:10])[CH3:9]>>[CH3:7][Si:8]([C:11]#[N:12])([CH3:10])[CH3:9].[CH3:7][Si:8]([CH3:11])([CH3:9])[F:3] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[B-](F)(F)F.[K+]
|
Name
|
K[CH3BF3]
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at 50° C. for 2 days and subsequently at 80° C. for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C)(C)C#N
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](F)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[B-](F)(F)[F:3].[K+].[CH3:7][Si:8]([C:11]#[N:12])([CH3:10])[CH3:9]>>[CH3:7][Si:8]([C:11]#[N:12])([CH3:10])[CH3:9].[CH3:7][Si:8]([CH3:11])([CH3:9])[F:3] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[B-](F)(F)F.[K+]
|
Name
|
K[CH3BF3]
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at 50° C. for 2 days and subsequently at 80° C. for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C)(C)C#N
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](F)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[B-](F)(F)[F:3].[K+].[CH3:7][Si:8]([C:11]#[N:12])([CH3:10])[CH3:9]>>[CH3:7][Si:8]([C:11]#[N:12])([CH3:10])[CH3:9].[CH3:7][Si:8]([CH3:11])([CH3:9])[F:3] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[B-](F)(F)F.[K+]
|
Name
|
K[CH3BF3]
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at 50° C. for 2 days and subsequently at 80° C. for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C)(C)C#N
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](F)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[B-](F)(F)[F:3].[K+].[CH3:7][Si:8]([C:11]#[N:12])([CH3:10])[CH3:9]>>[CH3:7][Si:8]([C:11]#[N:12])([CH3:10])[CH3:9].[CH3:7][Si:8]([CH3:11])([CH3:9])[F:3] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[B-](F)(F)F.[K+]
|
Name
|
K[CH3BF3]
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at 50° C. for 2 days and subsequently at 80° C. for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C)(C)C#N
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](F)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |